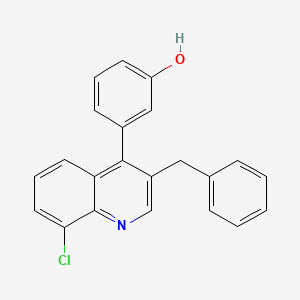

3-(3-Benzyl-8-chloroquinolin-4-yl)phenol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its presence in a wide array of pharmacologically active molecules, demonstrating a remarkable versatility to interact with diverse biological targets. researchgate.net The structural rigidity and aromatic nature of the quinoline nucleus provide a robust framework for the attachment of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. researchgate.netorientjchem.org

The quinoline core is integral to numerous approved drugs and serves as a foundational structure in the development of new therapeutic agents across a broad spectrum of diseases. nih.govbenthamdirect.com Researchers have successfully developed quinoline-based compounds with a wide range of pharmacological effects. orientjchem.org

Table 1: Documented Biological Activities of Quinoline Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Anticancer | Inhibition of cancer cell growth, invasion, and migration; induction of apoptosis. researchgate.netorientjchem.org |

| Anti-infective | Antimalarial, antibacterial, antifungal, and antiviral properties. nih.govnih.gov |

| Neurodegenerative | Potential applications in treating Alzheimer's disease. nih.govnih.gov |

| Anti-inflammatory | Demonstrated analgesic and anti-inflammatory effects. nih.gov |

| Cardiovascular | Antihypertensive and cardiotonic activities. orientjchem.orgjst.go.jp |

The sustained interest in this scaffold is driven by its proven track record and the potential for developing novel congeners with enhanced efficacy and reduced side effects. nih.gov

Rationale for Investigating 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol: Structural Features and Research Relevance

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from a detailed analysis of its constituent structural motifs. The molecule combines three key components—an 8-chloroquinoline (B1195068) core, a 3-benzyl group, and a 4-phenol substituent—each contributing to its potential pharmacological profile.

8-Chloroquinoline Core: The presence of a halogen, specifically chlorine, at the 8-position of the quinoline ring is a known feature in several bioactive compounds. Halogenation can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. For instance, 8-substituted quinolines, including those with amino and hydroxyl groups, have been extensively studied for antimalarial and other therapeutic activities. nih.govwikipedia.orgslideshare.net The chloro- group at this position can influence the electronic distribution of the entire ring system and provide a potential point for specific interactions with biological targets.

3-Benzyl Group: The substitution of a benzyl (B1604629) group at the C3 position introduces a flexible, lipophilic moiety. Benzyl groups are common in medicinal chemistry and can engage in crucial hydrophobic and π-π stacking interactions within protein binding pockets. dntb.gov.ua Research on other 3-substituted quinolines has shown that modifications at this position can yield compounds with significant biological effects. researchgate.net

4-Phenol Substituent: The phenol (B47542) group attached at the C4 position is a critical feature. Phenolic hydroxyl groups are potent hydrogen bond donors and acceptors, a property essential for molecular recognition and binding affinity at receptor sites. nih.govnih.gov Furthermore, phenolic compounds are widely recognized for their antioxidant activities. nih.gov The placement of a bulky group at the C4 position of the quinoline ring often leads to non-coplanar arrangements, which can be crucial for fitting into specific three-dimensional binding sites.

The combination of these three features in a single molecule presents a unique chemical entity. The interplay between the electron-withdrawing chlorine, the hydrophobic benzyl group, and the hydrogen-bonding phenol group creates a compound with a distinct physicochemical profile that warrants investigation for potential biological activity.

Overview of Advanced Research Approaches for Novel Bioactive Small Molecules

The discovery and development of new molecules like this compound are propelled by a host of advanced research methodologies. Modern drug discovery has moved beyond traditional synthesis and screening to incorporate a range of sophisticated, often interconnected, approaches.

Table 2: Modern Methodologies in Drug Discovery

| Approach | Description | Key Advantages |

|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large libraries of chemical compounds against a specific biological target to identify "hits." | Rapidly assesses thousands of compounds; identifies novel chemical starting points. |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of a biological target (e.g., a protein or enzyme) to design molecules that can bind to it with high affinity and specificity. | Rational design of potent and selective ligands; reduces lead optimization time. benthamdirect.com |

| Fragment-Based Drug Discovery (FBDD) | Screens small, low-complexity molecules ("fragments") that bind weakly to a target. These fragments are then grown or linked to create more potent leads. | Explores chemical space more efficiently; often produces leads with better physicochemical properties. |

| In Silico / Computational Methods | Employs computer modeling, simulation (e.g., molecular docking), and predictive algorithms to identify potential drug candidates and predict their properties. | Cost-effective and rapid pre-screening of virtual libraries; provides insights into binding mechanisms. benthamdirect.com |

| Combinatorial Chemistry | Systematic and repetitive chemical synthesis methods that generate a large number of different but structurally related molecules for screening. | Rapid generation of large, diverse chemical libraries for HTS. |

These advanced approaches allow researchers to more efficiently identify and optimize lead compounds, accelerating the journey from a promising molecular structure to a potential therapeutic agent. The investigation of a novel compound would likely involve several of these techniques to elucidate its biological activity and mechanism of action.

Structure

3D Structure

Properties

Molecular Formula |

C22H16ClNO |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

3-(3-benzyl-8-chloroquinolin-4-yl)phenol |

InChI |

InChI=1S/C22H16ClNO/c23-20-11-5-10-19-21(16-8-4-9-18(25)13-16)17(14-24-22(19)20)12-15-6-2-1-3-7-15/h1-11,13-14,25H,12H2 |

InChI Key |

NSGJPGKDNDPXCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C3C(=C2C4=CC(=CC=C4)O)C=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Benzyl 8 Chloroquinolin 4 Yl Phenol and Analogues

Retrosynthetic Analysis of the 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform potential forward synthetic strategies. The core architecture is a polysubstituted quinoline (B57606). The primary bonds for disconnection are those that form the quinoline ring and those that attach the substituents at the C3, C4, and C8 positions.

One logical approach involves disconnecting the C4-aryl bond, suggesting a late-stage coupling reaction, such as a Suzuki-Miyaura coupling, between a 4-halo-3-benzyl-8-chloroquinoline intermediate and a suitably protected hydroxyphenylboronic acid. The benzyl (B1604629) group at C3 could be introduced via another coupling reaction on a 3,4-dihaloquinoline precursor or incorporated into one of the starting materials for the quinoline ring formation.

Alternatively, the entire quinoline ring can be viewed as the product of a cyclocondensation reaction. This leads to retrosynthetic pathways based on classical named reactions like the Friedländer or Skraup synthesis. For a Friedländer-type synthesis, the key precursors would be a 2-amino-3-chlorobenzaldehyde (B1290574) or ketone and a β-ketoester or a related active methylene (B1212753) compound that incorporates the benzyl and hydroxyphenyl moieties. This approach constructs the pyridine (B92270) ring onto the pre-functionalized benzene (B151609) ring.

The following schematic illustrates a plausible retrosynthetic breakdown:

Scheme 1: Retrosynthetic Analysis

This analysis highlights that the synthesis can be approached by either building the quinoline core and then functionalizing it, or by constructing the quinoline ring from appropriately substituted precursors.

Classical and Modern Synthetic Routes to Substituted Quinolines

The synthesis of substituted quinolines is a well-established field in organic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient catalytic protocols.

Classical methods for quinoline synthesis rely on the condensation of aniline (B41778) derivatives with carbonyl compounds under harsh conditions.

The Friedländer synthesis is a cornerstone reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). thieme-connect.comresearchgate.netorganicreactions.orgorganic-chemistry.orgwikipedia.org The reaction can be catalyzed by either acid or base and proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. thieme-connect.comwikipedia.org A key limitation of this method is the often-limited availability of the required substituted 2-aminoaryl carbonyl precursors. researchgate.net

The Skraup synthesis is another classic method that produces quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). organicreactions.orgpharmaguideline.comwikipedia.orgiipseries.org The reaction is notoriously vigorous. wikipedia.org It begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline. While effective for synthesizing the parent quinoline and some substituted derivatives, the harsh conditions limit its applicability for complex, functionalized molecules. organicreactions.org

| Classical Synthesis | Reactants | Conditions | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Active methylene compound | Acid or base catalysis, heating | Forms the pyridine ring onto a pre-existing benzene ring. thieme-connect.comresearchgate.netorganicreactions.orgorganic-chemistry.orgwikipedia.org |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Strong acid, high temperature | Often a violent reaction; suitable for robust substrates. organicreactions.orgpharmaguideline.comwikipedia.orgiipseries.org |

Modern synthetic chemistry heavily relies on transition metal catalysis to form C-C, C-N, and C-S bonds with high efficiency and functional group tolerance. These methods are particularly useful for the late-stage functionalization of a pre-formed quinoline core.

Palladium catalysis is a powerful tool for constructing complex molecules, including substituted quinolines. rsc.orgscispace.comnih.govrsc.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. acs.orgnih.govnih.govacs.orgresearchgate.net This reaction is highly valuable for synthesizing aryl-substituted quinolines, such as the target molecule, by coupling a haloquinoline with an arylboronic acid. acs.orgacs.org The reaction generally exhibits high functional group tolerance and uses readily available and less toxic boronic acids. acs.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. acs.orgajouronline.comresearchgate.netlibretexts.orgresearchgate.net This method is employed to introduce alkynyl substituents onto the quinoline scaffold, which can then be further elaborated. ajouronline.comresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org It can be used to synthesize quinolines through intramolecular cyclization of a suitably designed precursor or to functionalize the quinoline ring with alkenyl groups. organic-chemistry.orgacs.orgnih.gov Modified Larock methods utilize a Heck reaction followed by dehydrogenation to produce substituted quinolines in a one-pot procedure. organic-chemistry.orgacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines. scienceopen.comias.ac.inrsc.orgnih.govwikipedia.org This reaction is instrumental in synthesizing aminoquinolines, which are important pharmacophores. ias.ac.inrsc.org The choice of palladium catalyst and ligand is crucial for the efficient coupling of various amines with haloquinolines. ias.ac.in

| Palladium-Mediated Reaction | Coupling Partners | Bond Formed | Typical Application in Quinoline Synthesis |

| Suzuki-Miyaura Coupling | Haloquinoline + Arylboronic Acid | C-C (Aryl-Aryl) | Synthesis of aryl-substituted quinolines. acs.orgnih.govnih.govacs.orgresearchgate.net |

| Sonogashira Coupling | Haloquinoline + Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduction of alkynyl functionalities. acs.orgajouronline.comresearchgate.netlibretexts.orgresearchgate.net |

| Heck Reaction | Haloaniline + Allylic Alcohol | C-C (Aryl-Alkenyl) | Intramolecular cyclization to form the quinoline ring. rsc.orgorganic-chemistry.orgacs.orgnih.govacs.org |

| Buchwald-Hartwig Amination | Haloquinoline + Amine | C-N (Aryl-Amino) | Synthesis of aminoquinoline derivatives. scienceopen.comias.ac.inrsc.orgnih.govwikipedia.org |

Copper-catalyzed reactions offer a cost-effective alternative to palladium for certain transformations.

The Chan-Lam coupling (also known as Chan-Evans-Lam coupling) facilitates the formation of aryl-heteroatom bonds (C-N, C-O, C-S) using a copper catalyst. It typically involves the reaction of a boronic acid with an amine, alcohol, or thiol. mdpi.comacs.orgorganic-chemistry.orgacs.org This reaction is particularly useful for the N-arylation of heterocyclic compounds under mild conditions. mdpi.com

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, diaryl thioethers, and diaryl amines from an aryl halide and an alcohol, thiol, or amine, respectively. While it traditionally requires harsh conditions, modern modifications have made it a more viable synthetic tool for functionalizing quinolines. nih.gov Copper-catalyzed domino reactions can also be employed to synthesize quinolines from ortho-acylanilines and alkenyl iodides via a C-N coupling/condensation cascade. nih.gov

| Copper-Catalyzed Reaction | Coupling Partners | Bond Formed | Typical Application in Quinoline Synthesis |

| Chan-Lam Coupling | Quinolone + Phenylboronic Acid | C-N (Aryl-Amide) | N-arylation of quinolones and related heterocycles. mdpi.comacs.orgorganic-chemistry.orgacs.org |

| Ullmann Condensation | o-Acylaniline + Alkenyl Iodide | C-N / C-C | Domino reaction to construct the quinoline ring system. nih.gov |

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including quinolines. nih.govrsc.orgrsc.orgnih.govacs.orgrsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thereby shortening synthetic sequences.

Transition metal catalysts, particularly palladium, rhodium, and ruthenium, can selectively activate specific C-H bonds on the quinoline ring, often guided by a directing group. nih.govrsc.orgnih.gov For quinolines, the nitrogen atom within the ring can act as a directing group, or an external directing group can be installed. Functionalization can be directed to various positions, such as C2, C4, or C8. nih.govacs.orgrsc.org For instance, quinoline N-oxides are common substrates where the N-oxide group directs functionalization to the C2 or C8 positions. nih.govacs.orgrsc.org This strategy allows for the introduction of aryl, alkyl, and other functional groups directly onto the quinoline core. nih.govrsc.org

| C-H Activation Approach | Catalyst | Directing Group | Typical Functionalized Position |

| Directed C-H Arylation | Palladium, Rhodium | N-oxide, other directing groups | C2, C8 |

| Directed C-H Alkenylation | Rhodium, Palladium, Copper | N-oxide | C2 |

| Directed C-H Amination | Not specified | N-oxide | C2 |

Multicomponent Reactions (MCRs) for Quinoline Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more starting materials react in a single step to form a product that incorporates atoms from all reactants. researchgate.netrsc.org This approach is valued for its high atom economy, operational simplicity, reduced reaction times, and minimal waste generation. researchgate.net Several classic and modern MCRs are employed for the synthesis of the quinoline scaffold.

Notable MCRs for quinoline synthesis include:

Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines via a [4+2] cycloaddition. rsc.orgmdpi.com Variations of this reaction can lead directly to quinoline derivatives. For instance, a microwave-assisted, camphor-10-sulfonic acid (CSA) promoted Povarov-type MCR has been developed to synthesize 4-arylated quinolines from anilines, alkynes, and paraformaldehyde. researchgate.net

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, catalyzed by a strong acid. ijpsjournal.comtandfonline.com Acetic acid has been used to promote a Doebner-von Miller-type reaction for the synthesis of fused chromenoquinolines. researchgate.net

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters at high temperatures to produce 4-hydroxyquinolines (4-quinolinones). mdpi.com

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group (e.g., an active methylene compound like acetoacetic ester). ijpsjournal.comtandfonline.com

The choice of MCR depends on the desired substitution pattern on the quinoline core. These reactions are instrumental in creating diverse libraries of quinoline derivatives for various applications. acs.orgrsc.org

| Reaction Name | Reactants | Typical Product | Key Advantages |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene/Alkyne | Substituted (Tetrahydro)quinolines | Forms C-C and C-N bonds in one step; good for 2,4-disubstituted quinolines. rsc.orgmdpi.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines | Uses readily available starting materials. ijpsjournal.comtandfonline.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines | Direct route to 4-quinolinones. mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Polysubstituted Quinolines | High versatility and generally good yields. ijpsjournal.comtandfonline.com |

Specific Methodological Considerations for Introducing Benzyl and Phenol (B47542) Moieties onto the Quinoline Core

Once the 8-chloroquinolin-4-ol core is synthesized, for example via a Conrad-Limpach reaction using a 2-chloroaniline (B154045) derivative, the subsequent introduction of the benzyl and phenol groups at the C3 and C4 positions, respectively, requires specific strategic steps.

Introduction of the Benzyl Moiety: The benzyl group at the C3 position can be introduced through various methods. One common approach involves a Vilsmeier-Haack type reaction on a suitable precursor to create a reactive site at C3, followed by a coupling reaction. Alternatively, if a 3-haloquinoline derivative is prepared, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling with a benzylboronic acid or benzylstannane, could be employed. Another strategy involves the reaction of a quinoline intermediate with substituted benzyl bromides. nih.gov

Introduction of the Phenol Moiety: The phenol group at the C4 position, attached to another phenyl ring in the final compound, is typically introduced via an ether linkage. This is often achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction like the Ullmann condensation. For instance, a 4-chloroquinoline (B167314) intermediate can react with a protected hydroxyphenol (e.g., 3-methoxyphenol) in the presence of a copper catalyst. nih.gov The final step would then be the deprotection of the hydroxyl group, for example, by cleaving a methyl ether using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid. nih.gov

Advanced Purification and Spectroscopic Characterization Techniques for Structural Elucidation

The purification and structural confirmation of the final product, this compound, and its intermediates are critical.

Purification Techniques:

Column Chromatography: This is a standard method for purifying organic compounds. Silica gel is commonly used as the stationary phase, with a solvent system (eluent) like a petroleum ether-ethyl acetate (B1210297) mixture, to separate the desired product from byproducts and unreacted starting materials. researchgate.net

Preparative Thin-Layer Chromatography (Prep TLC): For smaller scale purifications or when compounds have very similar retention factors, preparative TLC can be a useful technique. researchgate.net

Crystallization: If the final compound is a solid, crystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

Spectroscopic Characterization: A combination of spectroscopic methods is essential to unequivocally determine the structure of the synthesized quinoline derivatives. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. sapub.org The chemical shifts, coupling constants, and integration of signals help to identify the positions of the benzyl, chloro, and phenol substituents on the quinoline core.

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) provide the exact mass of the molecule, which allows for the determination of its elemental composition. nih.gov Fragmentation patterns can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the phenol group, C-H stretches of the aromatic and benzyl groups, and C=N and C=C bonds of the quinoline ring. sapub.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in three-dimensional space. mdpi.comresearchgate.net

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count. | Confirms the presence and positions of protons on the quinoline, benzyl, and phenol rings. sapub.org |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Identifies all unique carbon atoms in the structure. sapub.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | Confirms the molecular formula C₂₂H₁₆ClNO. nih.gov |

| FTIR Spectroscopy | Presence of functional groups. | Identifies key bonds like O-H (phenol), C-Cl, and aromatic C=C. mdpi.com |

| X-ray Crystallography | 3D molecular structure and bond lengths/angles. | Provides unambiguous structural confirmation if a suitable crystal can be grown. researchgate.net |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Quinoline Derivatives

Traditional methods for quinoline synthesis often rely on harsh conditions, hazardous reagents, and toxic organic solvents. nih.gov In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic protocols based on the principles of green chemistry. ijpsjournal.comnih.gov

Key green chemistry strategies applied to quinoline synthesis include:

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids significantly reduces environmental impact. tandfonline.comresearchgate.net

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst, often under microwave irradiation or ultrasound, simplifies purification and avoids toxic metal waste. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. tandfonline.comnih.gov This technique transfers energy directly to the reacting molecules, leading to rapid and uniform heating.

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. ijpsjournal.com

Use of Benign Catalysts: Employing non-toxic, reusable, or biodegradable catalysts, such as p-toluenesulfonic acid (p-TSA) or certain solid acids, aligns with green chemistry principles. researchgate.net

Mechanistic Elucidation of 3 3 Benzyl 8 Chloroquinolin 4 Yl Phenol Action

Cellular and Molecular Targets Identification

Identifying the specific biomolecular targets of a compound is crucial for understanding its mechanism of action. A variety of advanced proteomic and genetic techniques are employed for this purpose. While direct studies on 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol are not available, the application of the following methodologies would be essential in elucidating its cellular interactome.

Affinity-based proteomic strategies utilize a tagged version of the small molecule to "pull down" its interacting proteins from a cellular lysate. These methods are powerful for identifying direct binding partners.

Small Molecule Affinity Pull-Down: This would involve synthesizing a derivative of this compound with an affinity tag (e.g., biotin). This tagged compound would be incubated with cell lysates, and the resulting compound-protein complexes would be captured on an affinity matrix (e.g., streptavidin beads). The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. If this compound targets a particular enzyme class, a corresponding activity-based probe could be designed to identify its specific enzymatic targets within the proteome.

Compound-Centric Chemical Proteomics (CCCP): In CCCP, the compound of interest is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. This approach can identify proteins that bind to the compound with high affinity.

These methods identify protein targets by detecting changes in their intrinsic properties upon compound binding, thus avoiding chemical modification of the compound which might alter its activity.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. Target proteins are identified as those that show reduced degradation in the presence of the compound.

Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a protein upon ligand binding. Cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The soluble fraction of proteins is then analyzed, and target proteins are identified by their increased melting temperature in the presence of the compound.

Stability of Proteins from Rates of Oxidation (SPROX): This method assesses changes in protein stability by measuring the rate of protein unfolding in the presence of a chemical denaturant. Ligand binding can alter the unfolding rate of the target protein, which can be detected by mass spectrometry.

Genetic approaches can identify genes and pathways that are essential for a compound's activity or that modulate its effects.

RNAi Screening: A systematic knockdown of all genes in a cell line using RNA interference (RNAi) can identify genes whose suppression confers either sensitivity or resistance to the compound. These "hits" can point towards the compound's target or pathway.

CRISPR/Cas9-based Approaches: Similar to RNAi, genome-wide CRISPR/Cas9 knockout or activation screens can be used to identify genes that, when perturbed, alter the cellular response to this compound. This powerful technology can provide insights into the compound's mechanism of action and identify potential resistance mechanisms.

Analyzing global changes in gene or protein expression following treatment with the compound can provide clues about the cellular pathways it affects.

Transcriptomics and Proteomics: By comparing the mRNA (transcriptome) or protein (proteome) profiles of treated versus untreated cells, researchers can identify pathways that are significantly perturbed by the compound.

Connectivity Mapping: This approach compares the gene-expression signature of the compound-treated cells with a reference database of signatures from cells treated with known drugs. A strong correlation with the signature of a drug with a known mechanism of action can generate hypotheses about the new compound's mode of action.

Molecular Mechanism of Action (MOA) Studies

Based on the known activities of related quinoline (B57606) compounds, the molecular mechanism of this compound could involve interactions with several classes of biomolecules.

The planar aromatic quinoline ring system, along with its specific substituents, suggests several potential modes of interaction with biological macromolecules.

DNA Intercalation: The flat, aromatic structure of the quinoline ring is a common feature of DNA intercalating agents. Compounds with this feature can insert themselves between the base pairs of the DNA double helix. This is a known mechanism for chloroquine, an 8-aminoquinoline. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxicity. nih.gov The 8-chloro and 4-phenyl (phenol) groups on this compound could influence the affinity and mode of this intercalation. Studies have shown that some quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases, through intercalation. nih.govnih.gov

Enzyme Active Site Inhibition: Quinoline derivatives have been shown to inhibit a wide range of enzymes. The substituents on the quinoline ring play a crucial role in determining the target enzyme and the potency of inhibition.

Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors, targeting the ATP-binding site of these enzymes.

Cholinesterase Inhibition: Tacrine-quinoline hybrids have been developed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. mdpi.com

Other Enzymes: Various substituted quinolines have been reported to inhibit enzymes such as human carbonic anhydrase I and II, and human dihydroorotate (B8406146) dehydrogenase (hDHODH). rsc.orgresearchgate.net The benzyl (B1604629) and phenol (B47542) moieties of the title compound could potentially interact with the active sites of such enzymes.

Receptor Modulation: Substituted quinolines have been identified as modulators of various cellular receptors.

Serotonin (B10506) Receptors: 4-Phenyl quinoline derivatives have been investigated as potential ligands for serotonin receptors, specifically 5-HT1B and 5-HT2B, and have shown antiproliferative activity by inhibiting serotonin-induced signaling. nih.gov

Leukotriene Receptors: Quinoline-based compounds containing a substituted benzyl moiety have been developed as potent antagonists of the leukotriene D4 (LTD4) receptor. nih.gov

GABAA Receptors: Certain substituted imidazoquinolines, a related chemotype, have shown activity as modulators of the GABAA receptor. nih.gov

The following table summarizes the inhibitory activities of various quinoline derivatives against different enzymes, illustrating the potential targets for compounds based on this scaffold.

| Compound Class | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

| Tacrine-8-aminoquinoline hybrid | Acetylcholinesterase (AChE) | 0.052 µM (IC50) | mdpi.com |

| Tacrine-8-aminoquinoline hybrid | Butyrylcholinesterase (BuChE) | 0.018 µM (IC50) | mdpi.com |

| Substituted Quinoline Derivative | Human Carbonic Anhydrase I | 46.04–956.82 nM (Ki) | researchgate.net |

| Substituted Quinoline Derivative | Human Carbonic Anhydrase II | 54.95–976.93 nM (Ki) | researchgate.net |

| 2-Phenylquinoline-4-carboxylic acid derivative | Histone Deacetylase 3 (HDAC3) | Selective Inhibition | frontiersin.org |

| Substituted Quinoline Derivative | Human Dihydroorotate Dehydrogenase | 9.7 nM (IC50) | rsc.org |

This table is for illustrative purposes and shows the potential range of enzyme targets for quinoline-based compounds. The actual targets and potency of this compound would need to be determined experimentally.

A comprehensive search for scientific literature detailing the mechanistic elucidation of this compound's action has yielded no specific research findings for this particular compound. While the provided outline requests detailed information on its effects on cellular pathways, on- and off-target effects, and systems biology approaches, there is currently no available data in the public domain or scientific databases that addresses these specific areas for this molecule.

The search for information on the modulation of key cellular pathways such as cell cycle progression, apoptosis induction, autophagy, the PI3K/Akt/mTOR pathway, the p53 pathway, and Nrf2 signaling by this compound did not return any relevant studies. Similarly, investigations into its specific on-target and off-target effects from a preclinical or mechanistic perspective are not documented in the available literature. Furthermore, no systems biology approaches to understand the complex action of this small molecule appear to have been published.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline due to the absence of foundational research on this compound. The creation of data tables and detailed research findings as requested is unachievable without primary scientific sources.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Benzyl 8 Chloroquinolin 4 Yl Phenol Analogues

Impact of Substituents on the Quinoline (B57606) Ring System (e.g., at C-2, C-3, C-4, C-5, C-6, C-7, C-8 Positions) on Biological Activity

The quinoline scaffold is a versatile nucleus in medicinal chemistry, and its biological activity can be significantly modulated by the nature and position of its substituents. nih.govmdpi.com For analogues of 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol, modifications at various positions on the quinoline ring are expected to influence factors such as potency, selectivity, and pharmacokinetic properties.

Substitutions at other positions on the quinoline ring are also predicted to have a significant impact:

C-2 Position: Introducing small substituents at the C-2 position could modulate the electronic properties and steric profile of the molecule. This position is often targeted for modification in quinoline-based drug discovery.

C-3 and C-4 Positions: The relative positioning of the benzyl (B1604629) and phenol (B47542) groups at C-3 and C-4, respectively, is a defining characteristic of the scaffold. Shifting these groups to other positions would likely have a profound impact on the molecule's three-dimensional shape and its ability to interact with target proteins.

C-5, C-6, and C-7 Positions: These positions on the benzo portion of the quinoline ring offer opportunities for fine-tuning the molecule's properties. The introduction of various functional groups, such as methyl, methoxy, or additional halogens, can alter lipophilicity, solubility, and metabolic stability. For example, a substituent at the C-6 position could influence interactions in a manner distinct from one at C-7, depending on the topology of the target's binding site.

| Position | Substituent | Predicted Impact on Biological Activity |

|---|---|---|

| C-2 | -H (unsubstituted) | Baseline activity. |

| C-2 | -CH3 (methyl) | May enhance binding through hydrophobic interactions. |

| C-6 | -H (unsubstituted) | Baseline activity. |

| C-6 | -F (fluoro) | Could improve metabolic stability and binding affinity. |

| C-7 | -H (unsubstituted) | Baseline activity. |

| C-7 | -OCH3 (methoxy) | May alter solubility and introduce new hydrogen bond acceptor capabilities. |

| C-8 | -Cl (chloro) | Contributes to lipophilicity and may be crucial for target engagement. |

| C-8 | -Br (bromo) | Increases lipophilicity further; may enhance or decrease activity depending on steric tolerance. |

Role of the Benzyl Moiety (Position, Substitutions, and Conformation) in Modulating Biological Efficacy and Selectivity

The benzyl group at the C-3 position of the quinoline ring is a significant structural feature that likely plays a crucial role in the biological activity of this compound. Its position, substitution pattern, and conformational flexibility can all influence the compound's efficacy and selectivity.

Substitutions on the benzyl ring offer a valuable avenue for optimizing the compound's properties. The introduction of a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions can modulate:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the benzyl ring, which may affect pi-pi stacking interactions or other electronic interactions with the target.

Steric Effects: The size and shape of the substituent can influence how the benzyl group fits into a binding pocket. Bulky substituents may either enhance binding by filling a hydrophobic pocket or hinder it due to steric clashes.

The conformation of the benzyl moiety is also a key determinant of biological activity. The rotational freedom around the bond connecting the benzyl group to the quinoline ring allows the molecule to adopt various spatial arrangements. The preferred conformation for binding to a biological target may be influenced by the presence of substituents on both the benzyl and quinoline rings.

| Benzyl Ring Substitution | Position | Predicted Impact on Biological Efficacy and Selectivity |

|---|---|---|

| -H (unsubstituted) | - | Baseline activity. |

| -F (fluoro) | para | May enhance binding through favorable interactions and improve metabolic stability. |

| -Cl (chloro) | meta | Could alter the electronic properties and steric profile, potentially leading to improved selectivity. |

| -CH3 (methyl) | ortho | May introduce steric hindrance that could either be beneficial or detrimental to binding, depending on the target. |

| -OCH3 (methoxy) | para | Can act as a hydrogen bond acceptor and may improve solubility and pharmacokinetic properties. |

Influence of the Phenol Moiety (Position, Substitutions, and Hydroxyl Group Acidity) on Biological Activity and Molecular Interactions

The phenol group at the C-4 position is another critical component of the this compound scaffold. Its position, the potential for substitution on the phenolic ring, and the acidity of the hydroxyl group are all expected to significantly influence the compound's biological activity and molecular interactions. nsf.gov

Substitutions on the phenolic ring can be used to fine-tune the electronic and steric properties of this moiety. For instance, introducing electron-withdrawing groups could increase the acidity of the hydroxyl group, which may enhance its hydrogen bonding capabilities. Conversely, electron-donating groups could decrease its acidity. The placement of substituents can also direct the orientation of the phenol ring within a binding site.

The acidity of the hydroxyl group is a key physicochemical property that can impact several aspects of the compound's behavior. A more acidic phenol will be more likely to exist in its phenolate (B1203915) form at physiological pH, which could be important for ionic interactions with the target. The acidity can be modulated by the electronic effects of substituents on both the phenolic and quinoline rings.

| Phenolic Ring Substitution | Predicted Impact on Biological Activity and Molecular Interactions |

|---|---|

| -H (unsubstituted) | Baseline activity; hydroxyl group acts as a key hydrogen bond donor/acceptor. |

| -F (fluoro) | Increases the acidity of the hydroxyl group, potentially enhancing hydrogen bonding. |

| -CH3 (methyl) | Slightly decreases the acidity of the hydroxyl group and adds a small hydrophobic element. |

| -OH (dihydroxy) | Introduces an additional hydrogen bonding group, which could significantly enhance binding affinity. |

| -OCH3 (methoxy) | Blocks the hydrogen-donating ability of the hydroxyl group if placed at the ortho position, which can be a useful probe for SAR studies. |

Rational Design and Lead Optimization Strategies Based on Comprehensive SAR Data

The comprehensive SAR data gathered from the systematic modification of this compound provides the foundation for rational drug design and lead optimization. danaher.com The goal of lead optimization is to refine the structure of a lead compound to improve its potency, selectivity, and ADME properties, while minimizing toxicity. patsnap.com

Based on the SAR insights discussed in the previous sections, several lead optimization strategies can be envisioned:

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic profiles. For example, the C-8 chloro group could be replaced with a trifluoromethyl group to explore the effects of a more lipophilic and electron-withdrawing substituent.

Scaffold Hopping: If the quinoline core is found to have inherent liabilities, it could be replaced with other heterocyclic systems that maintain the key pharmacophoric features (i.e., the relative orientation of the benzyl and phenol moieties) but have improved properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking and molecular modeling can be used to design new analogues that have improved interactions with the active site. This approach allows for a more targeted and efficient exploration of chemical space.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The benzyl and phenol moieties of the parent compound could be considered as starting fragments for such an approach.

The iterative process of designing, synthesizing, and testing new analogues based on accumulating SAR data is central to the successful optimization of a lead compound like this compound into a viable drug candidate.

Computational Chemistry and in Silico Approaches for 3 3 Benzyl 8 Chloroquinolin 4 Yl Phenol Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used to predict the binding mode and affinity of a small molecule, such as 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol, to a specific protein target.

In studies involving similar quinoline (B57606) derivatives, molecular docking has been successfully employed to understand their interaction with various biological targets. For instance, docking analyses of benzylated 8-hydroxyquinoline (B1678124) derivatives against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, have revealed modest binding energies, suggesting a potential mechanism for their antitubercular activity. researchgate.net Similarly, phenylhydrazono phenoxyquinoline derivatives have been docked against the α-amylase enzyme to investigate their binding interactions and potential hypoglycemic efficacy. nih.gov

Below is a hypothetical interactive data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against a hypothetical protein target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

Development and Validation of Predictive QSAR Models (e.g., CoMFA, CoMSIA, HQSAR)

The development of a QSAR model for this compound would involve a series of steps. First, a dataset of quinoline derivatives with known biological activities would be compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that use 3D descriptors to build predictive models. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. Hologram QSAR (HQSAR) is a 2D-QSAR method that uses fragment fingerprints to encode the molecular structure.

The predictive ability of the developed QSAR models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model development.

Contour Map Analysis for Elucidating Key Pharmacophoric Features

A key advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours indicate regions where bulky groups are disfavored.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups enhance activity, while red contours indicate where electronegative groups are preferred.

Hydrophobic Contour Maps: Yellow contours show regions where hydrophobic groups are favorable, while white contours indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Contour Maps: Cyan and purple contours indicate favorable regions for hydrogen bond donors and acceptors, respectively.

By analyzing these contour maps for a QSAR model built on a series of compounds including this compound, researchers can identify the key pharmacophoric features required for its biological activity. This information is invaluable for designing new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability, Conformational Changes, and Solvent Effects

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. nih.gov Starting from the docked pose obtained from molecular docking, MD simulations can be used to assess the stability of the complex, observe conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the binding process. nih.gov

For the this compound-protein complex, an MD simulation would involve placing the complex in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over a specific time period (typically nanoseconds to microseconds).

Analysis of the MD trajectory can reveal important information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

Quantum Chemical Calculations (e.g., Electronic Properties, Reactivity Predictions, Energy Minimization)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. epstem.net Methods like Density Functional Theory (DFT) are commonly employed to perform these calculations. epstem.net

For this compound, quantum chemical calculations can provide valuable information about:

Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule. researchgate.net

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. epstem.net The HOMO-LUMO energy gap is an indicator of molecular stability. epstem.net

Electrostatic Potential (ESP) Maps: Visualizing the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Mulliken Atomic Charges: Quantifying the partial charge on each atom in the molecule. uni-greifswald.de

Reactivity Descriptors: Calculating global reactivity indices like electronegativity, chemical hardness, and softness to predict the molecule's reactivity. epstem.net

These calculations can help in understanding the intrinsic properties of this compound that govern its interactions with biological targets.

In Silico ADMET Predictions (Computational Assessment of Absorption, Distribution, Metabolism, Excretion, and Predicted Toxicity, excluding human clinical data)

In silico ADMET prediction involves the use of computational models to assess the pharmacokinetic and toxicological properties of a drug candidate. nih.gov This early-stage assessment helps in identifying potential liabilities and prioritizing compounds for further development. nih.gov

For this compound, various computational tools and web servers can be used to predict its ADMET properties:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status.

Distribution: Estimation of parameters such as blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and sites of metabolism. nih.gov

Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) substrate status.

Toxicity: Prediction of potential toxicities such as AMES mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization. sciensage.info

The following interactive data table provides a hypothetical in silico ADMET profile for this compound.

Cheminformatics and Virtual Screening for the Identification of Novel Analogues

Cheminformatics and virtual screening are powerful computational tools that can accelerate the discovery of novel analogues of a lead compound, such as this compound, by prioritizing molecules for synthesis and biological evaluation. computabio.com These in silico techniques utilize the known structural and biological activity information of a compound to search large chemical databases for new molecules with a higher probability of desired biological activity. nih.gov The application of these methods to the quinoline scaffold has been instrumental in identifying new candidates for various therapeutic areas. nih.govwisdomlib.orgnih.gov

A typical virtual screening workflow for identifying novel analogues of this compound would involve several key stages, beginning with the compilation of a chemical library and the development of a screening model, which can be either ligand-based or structure-based.

Ligand-Based Virtual Screening

In the absence of a high-resolution 3D structure of the biological target, ligand-based methods are particularly valuable. nih.gov These approaches leverage the principle that molecules with similar structures are likely to have similar biological activities.

One common ligand-based method is pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. nih.gov For this compound, a hypothetical pharmacophore model could be generated based on its known active conformation. This model would then be used as a 3D query to screen large compound databases for molecules that match the pharmacophoric features. nih.gov

To illustrate, a potential pharmacophore model for this compound might include features such as an aromatic ring from the quinoline core, a hydrogen bond acceptor from the nitrogen atom, a hydrophobic feature from the benzyl (B1604629) group, and a hydrogen bond donor from the phenolic hydroxyl group.

Another ligand-based approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. scholarsresearchlibrary.com By developing a QSAR model for a set of quinoline derivatives, it is possible to predict the activity of new, unsynthesized analogues. researchgate.netmdpi.com These models rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov

Structure-Based Virtual Screening

If the 3D structure of the biological target of this compound is known, structure-based virtual screening can be employed. bohrium.com This approach involves docking candidate molecules from a library into the binding site of the target protein to predict their binding affinity and orientation.

The process begins with the preparation of the target protein structure and a library of small molecules. The molecules in the library are then computationally docked into the active site of the protein, and a scoring function is used to estimate the binding affinity of each molecule. nih.gov The top-scoring compounds are then selected for further investigation.

Data Filtering and Prioritization

Following the initial screening, a series of filters are typically applied to refine the list of potential candidates. These filters can include criteria such as drug-likeness (e.g., Lipinski's rule of five), ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicity. This filtering process helps to eliminate compounds with undesirable pharmacokinetic properties early in the discovery pipeline.

The outcome of a virtual screening campaign is a ranked list of candidate molecules. The following table provides a hypothetical example of the type of data that might be generated for a small selection of hit compounds identified through a virtual screening campaign for analogues of this compound.

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted pIC50 (QSAR) | Lipinski's Rule of Five Violations |

| VS-Hit-001 | -9.8 | 0.92 | 7.5 | 0 |

| VS-Hit-002 | -9.5 | 0.88 | 7.2 | 0 |

| VS-Hit-003 | -9.2 | 0.95 | 7.8 | 1 |

| VS-Hit-004 | -8.9 | 0.85 | 6.9 | 0 |

This data would then be used to prioritize a manageable number of compounds for synthesis and subsequent in vitro and in vivo testing to validate the computational predictions. The integration of cheminformatics and virtual screening into the research workflow for this compound can significantly streamline the identification of novel and potent analogues. nih.gov

Future Research Directions and Translational Potential Preclinical Focus

Development of Next-Generation Quinoline-Phenol Compounds with Enhanced Preclinical Profiles

The development of next-generation analogues of 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol will focus on systematic structural modifications to optimize its preclinical properties. Contemporary research emphasizes strategies like halogenation and computational modeling to enhance structure-activity relationships (SAR). mdpi.comresearchgate.net Minor alterations to the quinoline (B57606) scaffold, such as modifying the position of a hydroxyl group, can significantly influence biological activity, stability, receptor affinity, and metabolic processing. mdpi.com

Future efforts will involve the synthesis of a library of derivatives to meticulously probe the SAR. Modifications could include altering substituents on both the quinoline core and the phenyl rings to improve pharmacokinetic profiles and target engagement. mdpi.comorientjchem.org A key goal is to refine the compound's physicochemical properties to enhance bioavailability and its ability to cross biological membranes, a common hurdle for quinoline-based compounds. mdpi.comnih.gov Furthermore, the design of multi-target ligands, which can modulate multiple biological pathways simultaneously, represents an innovative approach to developing next-generation therapeutics from this scaffold. mdpi.comresearchgate.net

| Strategy | Objective | Rationale |

| Structural Modification | Enhance potency, selectivity, and bioavailability. | Minor changes to the quinoline scaffold can significantly alter pharmacokinetic and pharmacodynamic properties. mdpi.comorientjchem.org |

| Computational Modeling | Improve structure-activity relationships (SAR). | Utilizes docking and modeling to predict binding and guide rational design of more effective compounds. mdpi.comresearchgate.net |

| Multi-Target Ligand Design | Modulate multiple biological pathways at once. | Can address complex diseases by dampening harmful metabolite production while curbing inflammatory cascades. mdpi.comresearchgate.net |

| Prodrug Methods | Overcome poor bioavailability. | Can improve the ability of polar compounds to cross biological membranes and reach target sites. mdpi.comresearchgate.net |

Exploration of Novel Biological Targets and Pathways for Pharmacological Intervention

While the initial biological targets of This compound may be known, a significant area of future research lies in identifying novel targets and pathways. The quinoline framework is known for its "polypharmacology," the ability to interact with multiple targets, which can be both a challenge and an opportunity. mdpi.com Research into related quinoline-phenol compounds has revealed unexpected mechanisms of action. For instance, the quinoline-phenol compound 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol (quininib) was discovered to be a novel antagonist of cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), thereby inhibiting angiogenesis and revealing new physiological roles for CysLT signaling. nih.gov

Future studies should employ target identification and validation techniques to uncover the full spectrum of proteins and pathways modulated by This compound . This could involve screening the compound against panels of kinases, G protein-coupled receptors (GPCRs), and metabolic enzymes, which are common targets for quinoline derivatives. researchgate.netmdpi.com By identifying novel targets, researchers can open up new therapeutic applications for this class of compounds and better understand their mechanism of action. mdpi.com

Strategies for Enhancing Selectivity, Potency, and Efficacy in Preclinical Disease Models

Structure-based drug design, utilizing computational tools like molecular docking and pharmacophore mapping, will be instrumental. jneonatalsurg.com These methods allow for the rational design of derivatives with improved binding affinity and interaction with key residues in the target's active site. nih.govjneonatalsurg.com For example, research on other quinoline derivatives has shown that specific modifications, guided by computational analysis, can lead to compounds with significantly higher potency and selectivity for enzymes like phosphodiesterase 5 (PDE5) compared to established drugs. nih.gov Another promising strategy is the creation of hybrid molecules, where the quinoline-phenol scaffold is linked with other pharmacophores to potentially achieve synergistic effects and enhanced biological activity. mdpi.com

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Action

To gain a holistic understanding of how This compound affects biological systems, future preclinical studies will increasingly integrate multi-omics data. nygen.io This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive, systems-level view of the compound's cellular impact. elifesciences.orgnih.gov Single-omics studies often fail to capture the intricate interplay between different molecular layers, whereas an integrated approach can reveal the full mechanism of action, identify potential off-target effects, and uncover biomarkers of response. nygen.ioelifesciences.org

By analyzing changes across these molecular layers following compound treatment in preclinical models, researchers can validate drug targets, elucidate complex biological pathways, and detect potential safety signals long before clinical trials. nygen.io This deep biological insight is crucial for precision medicine, as it can help define disease subtypes based on molecular signatures and match treatments to the patient populations most likely to respond. nygen.ionih.gov While computationally intensive, the use of advanced bioinformatics pipelines is making multi-omics integration a transformative and increasingly accessible strategy in drug discovery. nygen.iospringernature.com

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery of Quinoline Derivatives

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of quinoline derivatives. nih.govresearchgate.net These computational technologies play a significant role in rational drug design, quantitative structure-activity relationship (QSAR) studies, and the screening of vast virtual compound libraries. umk.plbohrium.com

Q & A

Q. What are the recommended synthetic routes for 3-(3-Benzyl-8-chloroquinolin-4-yl)phenol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving Suzuki-Miyaura coupling for introducing the benzyl group and chlorination at the quinoline 8-position. Key steps include:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .

- Chlorination : Use of POCl₃ or N-chlorosuccinimide (NCS) for selective halogenation at the 8-position.

- Phenol protection : Protect the hydroxyl group during synthesis (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity. Monitor intermediates via TLC and HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons in quinoline core).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination if crystalline .

- Contradictions : Discrepancies in NOESY/ROESY data (e.g., benzyl orientation) can arise from solvent effects; use DFT calculations to validate spatial arrangements .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation of the phenol group. Avoid moisture to prevent hydrolysis of the quinoline-chlorine bond .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include quinoline oxides or dechlorinated analogs .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound against cancer cell lines?

- Methodological Answer :

- In vitro assays : Use MTT/WST-1 assays on HepG2 or MCF-7 cells with IC₅₀ determination (dose range: 1–100 μM). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays. Validate targets via Western blot (e.g., Bcl-2, caspase-3) .

Q. How to resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy.

- pH-dependent solubility : The phenol group (pKa ~10) shows higher solubility in alkaline buffers. Use shake-flask method with HPLC quantification .

- Contradiction analysis : Discrepancies may arise from polymorphic forms; characterize solid-state via PXRD and DSC .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of topoisomerase II or EGFR kinase. Validate poses via MD simulations (GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity using CoMFA/CoMSIA .

Q. How to optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂/XPhos with Ni(COD)₂ for coupling efficiency.

- DOE approach : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading (1–5 mol%) to identify Pareto-optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.